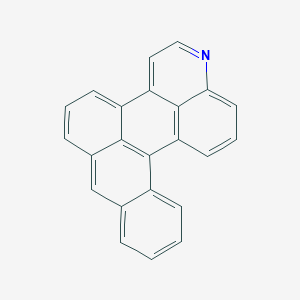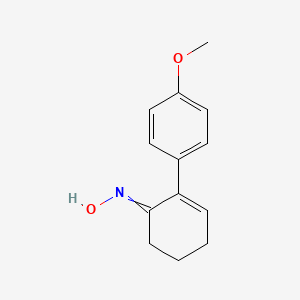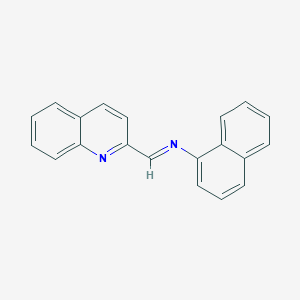
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a naphthalene ring and a quinoline ring, connected through a methanimine group. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine typically involves the condensation reaction between naphthalen-1-amine and quinoline-2-carbaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. Common solvents used in this reaction include ethanol or methanol, and the reaction is often catalyzed by an acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where one of the aromatic hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of naphthoquinone or quinoline oxide derivatives.
Reduction: Formation of naphthylamine or quinoline amine derivatives.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
科学研究应用
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用机制
The mechanism of action of (E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.
Chemical Reactions: As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties.
相似化合物的比较
(E)-N-(Naphthalen-1-yl)-1-(quinolin-2-yl)methanimine can be compared with other imine compounds that contain aromatic rings:
(E)-N-(Phenyl)-1-(quinolin-2-yl)methanimine: Similar structure but with a phenyl ring instead of a naphthalene ring. This compound may exhibit different reactivity and properties due to the difference in aromatic ring structure.
(E)-N-(Naphthalen-1-yl)-1-(pyridin-2-yl)methanimine: Contains a pyridine ring instead of a quinoline ring. The presence of a pyridine ring may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of naphthalene and quinoline rings, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
90429-68-8 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)8-5-11-20(18)21-14-17-13-12-16-7-2-4-10-19(16)22-17/h1-14H |
InChI 键 |
GPRXNFKAOIFROC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






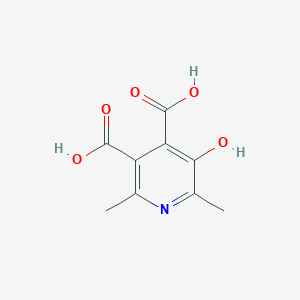
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
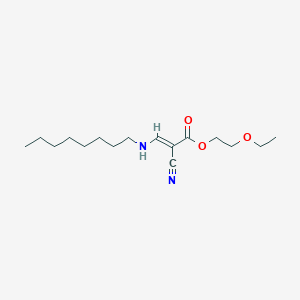

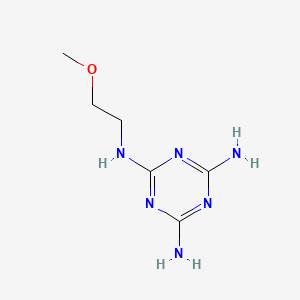
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)
![N,N-Dimethyl-N'-{4-[(trifluoromethyl)sulfanyl]phenyl}sulfuric diamide](/img/structure/B14370245.png)

